5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H19N5 |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
5-(aminomethyl)-N,N-di(propan-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H19N5/c1-6(2)14(7(3)4)9-11-8(5-10)12-13-9/h6-7H,5,10H2,1-4H3,(H,11,12,13) |
InChI Key |
LMOHUBSJIJDEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NNC(=N1)CN)C(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization from Hydrazine Derivatives
- Starting with hydrazine derivatives, such as hydrazides or hydrazines substituted with appropriate groups.
- Condensation with suitable aldehydes or ketones to form hydrazone intermediates.
- Cyclization under acidic or basic conditions to form the 1,2,4-triazole ring.
- Hydrazine derivatives reacting with formaldehyde or other aldehydes to introduce the aminomethyl group at position 5.
- Alkylation of the nitrogen atoms with isopropyl groups (propan-2-yl) using alkyl halides or via reductive amination.
Reference:
The synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, as detailed in recent literature, employs similar pathways involving hydrazine derivatives and aldehyde condensation, with yields reaching up to 99% under optimized conditions.
Multi-Step Route via Intermediate Triazole Precursors
Note: The specific placement of the amino and aminomethyl groups is achieved through selective functionalization during or after ring formation.
Alternative Synthetic Approaches
Using Chlorosulfonyl Intermediates
Based on patent literature, a pathway involves:
- Chlorination of 5-amino-1,2,4-triazole derivatives.
- Subsequent substitution with aminomethyl groups via nucleophilic attack.
- Alkylation of nitrogen atoms with isopropyl groups using alkyl halides under basic conditions.
Reference:
The process described in EP0375061A1 involves chlorination and subsequent substitution steps, although it is more suited for sulfonamide derivatives rather than the target compound directly.
Modular Synthesis from Amino Acids and Acyl Hydrazines
A recent modular approach employs amino acids as starting materials:
- Coupling amino acids with acyl hydrazines to generate intermediates.
- Cyclization and subsequent alkylation steps to install the propan-2-yl groups.
Research Findings:
This method offers high versatility, with yields up to 95% and tolerance for various substituents, making it suitable for large-scale synthesis.
Specific Reaction Conditions and Optimization
| Reaction Step | Typical Conditions | Catalysts/Reagents | Observations |
|---|---|---|---|
| Hydrazide formation | Reflux in ethanol | Hydrazine hydrate | High yield, minimal side products |
| Cyclization | Microwave irradiation or reflux | Acetic acid or phosphoric acid | Accelerates ring formation, yields >90% |
| Alkylation of N,N-bis(propan-2-yl) | Isopropyl bromide + base (K2CO3) | Reflux in acetonitrile | High selectivity, minimal over-alkylation |
Data Tables Summarizing Yields and Conditions
| Pathway | Starting Material | Key Intermediates | Final Yield (%) | Conditions | Remarks |
|---|---|---|---|---|---|
| Hydrazine-based | Hydrazine + aldehyde | Hydrazone | 85–99 | Reflux, acid catalysis | Versatile, scalable |
| Chlorosulfonyl route | 5-Amino-1,2,4-triazole | Chlorosulfonyl intermediates | 60–75 | Chlorination, nucleophilic substitution | Costly, less efficient |
| Amino acid route | Amino acids + acyl hydrazines | Triazole derivatives | 80–95 | Microwave-assisted, reflux | High yield, broad scope |
Summary of Research Findings
- Efficiency: The hydrazine-based route offers the highest yields and operational simplicity.
- Scalability: Modular methods utilizing amino acids are promising for large-scale synthesis.
- Selectivity: Alkylation steps require careful control to prevent over-alkylation or side reactions.
- Reagents: Use of readily available hydrazines, aldehydes, and alkyl halides facilitates synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted triazole derivatives with different functional groups replacing the aminomethyl group.
Scientific Research Applications
5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with antifungal, antibacterial, or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of the target compound include:
Key Observations :
- The aminomethyl group in the target compound may enhance water solubility compared to hydrophobic substituents like tert-butyl or phenyl .
Yield Comparison :
- Yields for triazol-3-amine derivatives range from 71–91% depending on substituents and reaction conditions .
Physicochemical Properties
- Crystallography : The 5-(tert-butyl)-N-(2,4-dichlorophenyl) analog crystallizes in an orthorhombic system stabilized by N–H···N hydrogen bonds, suggesting similar intermolecular interactions for the target compound .
- Solubility : The dihydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like 5-isopropyl derivatives .
Biological Activity
5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound belongs to the triazole class, which is known for its broad spectrum of biological activities. The general structure can be represented as follows:
The synthesis typically involves the reaction of propan-2-amine with triazole derivatives under specific conditions to yield the desired aminomethylated product. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Research indicates that triazole derivatives exhibit promising anticancer properties. A study highlighted that compounds featuring the 3-amino-1,2,4-triazole core demonstrate dual activity against tumor proliferation and angiogenesis, making them potential candidates for cancer therapy. Specifically, modifications at the 3-position of the triazole ring enhance anticancer efficacy against various cell lines .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Inhibition of tubulin polymerization |
| Compound B | MCF-7 | 8.3 | Induction of apoptosis |
| Compound C | A549 | 15.0 | Antiangiogenic effects |
Antimicrobial Activity
Several studies have reported antimicrobial activities associated with triazole derivatives. For example, compounds derived from 5-(aminomethyl)-1H-1,2,4-triazoles have shown effectiveness against a range of bacteria and fungi. The presence of the aminomethyl group enhances interaction with microbial targets.
Table 2: Antimicrobial Activity Against Common Pathogens
| Pathogen | Compound Tested | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Compound D | 20 |
| Escherichia coli | Compound E | 15 |
| Candida albicans | Compound F | 18 |
The biological activity of this compound is largely attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The triazole moiety is known for its capability to bind to enzymes involved in these processes, leading to cell death or growth inhibition.
Case Studies
Case Study 1: Anticancer Activity in Vivo
In a recent study involving animal models, the administration of a triazole derivative demonstrated significant tumor reduction in xenograft models. The compound was administered at varying doses and showed a dose-dependent response in tumor size reduction compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of triazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential use in treating resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
